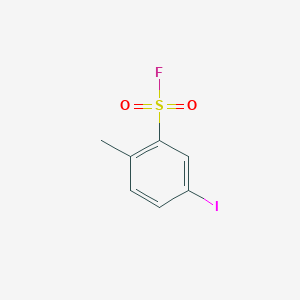
methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate, also known as 5-Methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid methyl ester (MMPCE), is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. MMPCE has been investigated for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Aplicaciones Científicas De Investigación
MMPCE has been investigated for its potential applications in a variety of scientific and medical fields. In particular, the compound has been studied for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of MMPCE is not yet fully understood. However, it is believed to act by binding to certain enzymes, receptors, and transporters and modulating their activity. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPCE has been shown to have a variety of biochemical and physiological effects. In particular, MMPCE has been shown to modulate the activity of several enzymes, receptors, and transporters, which can lead to changes in signal transduction pathways and gene expression. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPCE has several advantages for lab experiments. For example, it is relatively easy to synthesize, and can be isolated and purified through various methods, such as column chromatography or thin-layer chromatography. Additionally, MMPCE has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying signal transduction pathways and gene expression. However, the exact mechanism of action of MMPCE is not yet fully understood, making it difficult to predict how the compound may affect certain systems.
Direcciones Futuras
The potential applications of MMPCE are still being explored. Future research could focus on further elucidating the mechanism of action of MMPCE, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of MMPCE to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could focus on the potential of MMPCE to modulate the activity of certain enzymes, receptors, and transporters, as well as its potential to modulate signal transduction pathways and gene expression.
Métodos De Síntesis
MMPCE can be synthesized through a variety of methods, including the condensation of 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid and methyl esters in the presence of an acid catalyst. The reaction results in the formation of MMPCE, which can then be isolated and purified through various methods, such as column chromatography or thin-layer chromatography.
Propiedades
IUPAC Name |
methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMXHVDEKCZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=N1)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
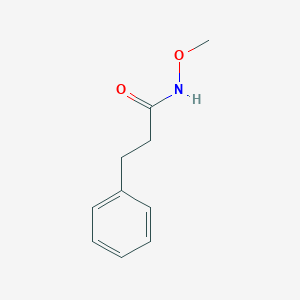
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
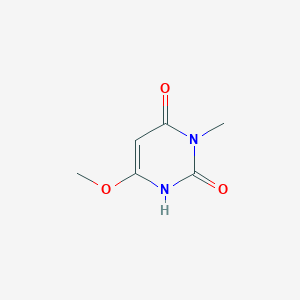

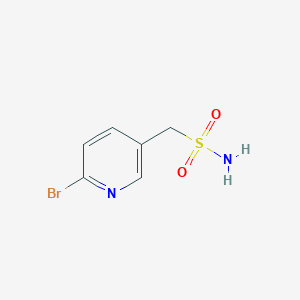

![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
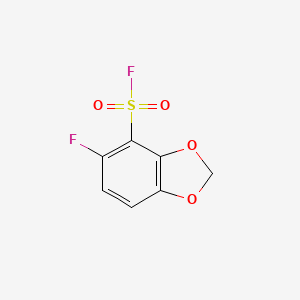
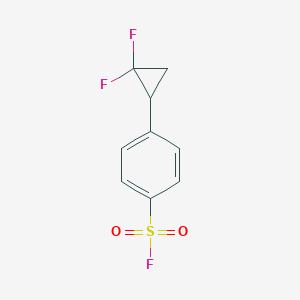
![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

